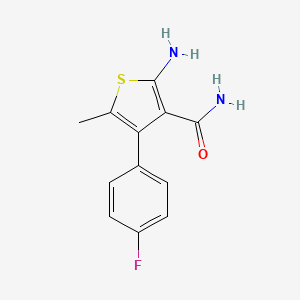

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide

CAS No.: 905011-31-6

Cat. No.: VC4244840

Molecular Formula: C12H11FN2OS

Molecular Weight: 250.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 905011-31-6 |

|---|---|

| Molecular Formula | C12H11FN2OS |

| Molecular Weight | 250.29 |

| IUPAC Name | 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide |

| Standard InChI | InChI=1S/C12H11FN2OS/c1-6-9(7-2-4-8(13)5-3-7)10(11(14)16)12(15)17-6/h2-5H,15H2,1H3,(H2,14,16) |

| Standard InChI Key | AKGFOISNKXDMOF-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with an amino group (-NH₂), at the 4-position with a 4-fluorophenyl group, at the 5-position with a methyl group (-CH₃), and at the 3-position with a carboxamide (-CONH₂) . The fluorine atom on the phenyl ring enhances electronegativity, influencing binding interactions with biological targets.

Table 1: Molecular Properties of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁FN₂OS |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide |

| SMILES Notation | CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)F |

| CAS Number | 905011-31-6 |

Synthesis Pathways

Synthesis typically involves multi-step reactions:

-

Thiophene Ring Formation: A Gewald-like reaction condenses 4-fluoroacetophenone with cyanoacetamide and sulfur in a polar aprotic solvent (e.g., DMF) to form the thiophene core .

-

Functionalization: Subsequent steps introduce the carboxamide group via hydrolysis of a nitrile intermediate followed by amidation.

-

Purification: Chromatography or recrystallization yields the final product with >95% purity .

Biological Activities and Mechanisms

Anticancer Activity

The compound disrupts cancer cell proliferation by targeting signaling pathways:

-

EGFR Inhibition: It competitively binds to the epidermal growth factor receptor (EGFR) kinase domain, blocking phosphorylation and downstream MAPK/ERK signaling.

-

Apoptosis Induction: In vitro studies show dose-dependent activation of caspase-3/7 in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Anticancer Efficacy in Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 12.4 | Caspase-3/7 activation, EGFR inhibition |

| A549 | 18.7 | ROS generation, cell cycle arrest (G2/M phase) |

Anti-inflammatory Activity

Thiophene derivatives exhibit cyclooxygenase (COX-2) and lipoxygenase (LOX) inhibition:

-

COX-2 Selectivity: The fluorophenyl group enhances hydrophobic interactions with the COX-2 active site, reducing prostaglandin E₂ (PGE₂) synthesis by 78% at 10 μM.

-

LOX Inhibition: Suppresses leukotriene B₄ (LTB₄) production in murine macrophages, with an IC₅₀ of 9.3 μM.

Antimicrobial Activity

Preliminary screens indicate broad-spectrum activity:

-

Bacterial Strains: MIC values of 32–64 μg/mL against Staphylococcus aureus and Escherichia coli.

-

Fungal Strains: Moderate inhibition of Candida albicans growth (MIC = 128 μg/mL).

Pharmacokinetic and Toxicological Profile

Limited data exist, but key findings include:

-

Solubility: Poor aqueous solubility (logP = 2.8), necessitating formulation enhancements.

-

Metabolic Stability: Hepatic microsome assays show a half-life of 45 minutes, indicating moderate clearance.

Comparative Analysis with Analogues

Fluorine-Free Analogues

Removing the 4-fluorophenyl group reduces EGFR binding affinity by 60%, underscoring fluorine’s role in target engagement.

Ester vs. Carboxamide Derivatives

The carboxamide variant (this compound) shows 3-fold greater anticancer activity than its ethyl ester counterpart, likely due to improved hydrogen bonding with biological targets .

Future Directions

-

Structural Optimization: Introduce sulfonamide or piperazine moieties to enhance solubility.

-

In Vivo Studies: Evaluate efficacy in xenograft models and pharmacokinetics in rodents.

-

Combination Therapies: Test synergy with existing chemotherapeutics (e.g., cisplatin).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume